1-Bromo-2-methylhexane

Vue d'ensemble

Description

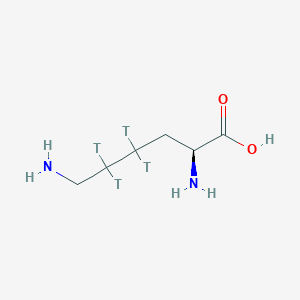

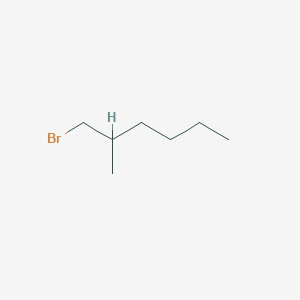

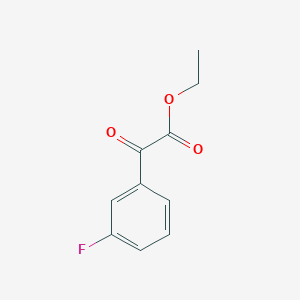

“1-Bromo-2-methylhexane” is a chemical compound with the molecular formula C7H15Br . It is a member of the alkane family, which are saturated hydrocarbons .

Molecular Structure Analysis

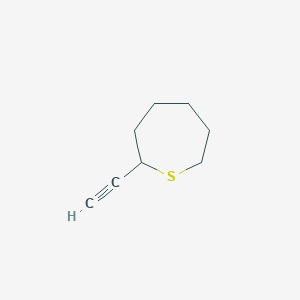

The molecular structure of “1-Bromo-2-methylhexane” consists of a hexane chain with a bromine atom attached to the first carbon and a methyl group attached to the second carbon . The exact mass of the molecule is 178.03571 g/mol .

Physical And Chemical Properties Analysis

“1-Bromo-2-methylhexane” has a density of 1.1±0.1 g/cm³, a boiling point of 168.0±8.0 °C at 760 mmHg, and a vapor pressure of 2.2±0.3 mmHg at 25°C . It has a molar refractivity of 42.2±0.3 cm³ and a molar volume of 157.6±3.0 cm³ . The compound is also characterized by a polarizability of 16.7±0.5 10^-24 cm³ and a surface tension of 27.2±3.0 dyne/cm .

Applications De Recherche Scientifique

Synthesis of Natural Products : The compound 5-(3-bromophenyl)-4-hydroxy-5-methylhexan-2-one, derived from 1-Bromo-2-methylhexane, is used in synthesizing various natural products. This compound's absolute configuration is crucial for these syntheses (De Gussem et al., 2013).

Electrocyclic Reactions : Irradiation of related compounds, like 3,5-dibromo-2,6-dimethylhepta-2,5-dien-4-one, in specific conditions yields products like 2-bromo-5-isopropylidene-3-methylcyclopent-2-en, demonstrating the compound's role in electrocyclic reactions (Shoppee & Wang, 1975).

Ring Expansion Reactions : 1-Bromo-1-alumacyclonona-2,4,6,8-tetraene reacts with 3-hexyne to produce hexaethylbenzene, a process that involves ring expansion (Agou et al., 2015).

Ionic Liquid Synthesis : A sustainable method for synthesizing ionic liquids like 1-hexyl-3-methylimidazolium bromide utilizes 1-Bromo-2-methylhexane. This approach involves a modified Othmer still and acetone, with no detectable trace of ionic liquid in the vapor phase (Minnick & Scurto, 2014).

Reduction at Silver Cathodes : The direct reduction of related dibromohexane compounds at silver cathodes in specific solvents reveals insights into the reaction mechanisms (Martin et al., 2015).

Cyclization Promoted by Metal-Halogen Exchange : The cyclization of 6-bromo-1,2-epoxyhexane, promoted by metal-halogen exchange, leads to a mixture of cyclopentylmethanol and cyclohexanol (Babler & Bauta, 1985).

Intramolecular Trapping of Esters and Amides : Selective bromine-lithium exchange in 1-lithio-1-bromocyclopropanes leads to the formation of 1-bromo-3-oxa- or 1-bromo-3-aza-bicyclo[3.1.0]hexane, indicating its role in intramolecular trapping (Baird et al., 1998).

Macromolecular Chemistry : Chemically modified 1,2-polybutadiene, related to 1-Bromo-2-methylhexane, serves in diverse applications like macroinitiator for cationic ring-opening polymerization, forming water-soluble brush polymers, and as a stabilizer in heterophase polymerization of styrene (Yuan et al., 2011).

Safety and Hazards

When handling “1-Bromo-2-methylhexane”, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propriétés

IUPAC Name |

1-bromo-2-methylhexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Br/c1-3-4-5-7(2)6-8/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKHQKWRHPZIGTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-methylhexane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Phenylenebis[[4-(4-aminophenoxy)phenyl]methanone]](/img/structure/B35016.png)

![Pyrrolo[1,2-a]thieno[2,3-e]pyrazin-6-amine](/img/structure/B35031.png)